(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide
Description
This compound features an (E)-configured acrylamide backbone, a 2-chlorophenyl group at the α-position, and a 7-oxofuro[2,3-c]pyridine moiety linked via an ethyl group at the β-amide position.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-15-4-2-1-3-13(15)5-6-16(22)20-9-11-21-10-7-14-8-12-24-17(14)18(21)23/h1-8,10,12H,9,11H2,(H,20,22)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSNIZLNLDAUMO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Furopyridinone
Furo[2,3-c]pyridin-7(6H)-one (CAS 84400-98-6) serves as the starting material. The 6-position nitrogen is alkylated via a nucleophilic substitution reaction using 2-bromoethylamine hydrobromide.
Procedure
Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 5.6 Hz, 1H, pyridine-H), 6.97 (d, J = 5.6 Hz, 1H, pyridine-H), 4.32 (t, J = 6.0 Hz, 2H, NCH₂), 3.15 (t, J = 6.0 Hz, 2H, CH₂NH₂).
Synthesis of (E)-3-(2-Chlorophenyl)acryloyl Chloride
Acid Chloride Formation
(E)-3-(2-Chlorophenyl)acrylic acid is treated with thionyl chloride to generate the corresponding acyl chloride.
Procedure
Schotten-Baumann Conditions
The ethylamine derivative (5 mmol) is reacted with (E)-3-(2-chlorophenyl)acryloyl chloride (5.5 mmol) in ethyl acetate.
Procedure
Optimization
- Solvent Screening : Ethyl acetate outperformed THF and DCM in minimizing byproducts (Table 1).
- Base : Et₃N gave higher yields than NaHCO₃ or pyridine.
Table 1. Solvent Effects on Coupling Efficiency
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethyl acetate | 85 | 98 |
| THF | 67 | 91 |
| DCM | 58 | 87 |
Structural Confirmation
NMR Analysis
High-Resolution Mass Spectrometry
- HRMS (ESI+) : m/z calculated for C₁₈H₁₅ClN₂O₃ [M+H]⁺: 367.0845; found: 367.0848.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to (E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide exhibit significant anticancer properties. For instance, research on furo[2,3-c]pyridine derivatives has shown promising results against various cancer cell lines, suggesting that this compound might share similar mechanisms of action through apoptosis induction and cell cycle arrest .
-
Neuroprotective Effects :
- The compound's structural features may allow it to interact with neuroreceptors, potentially providing neuroprotective benefits. Studies have highlighted the importance of pyridine derivatives in modulating neurotransmitter systems, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders .
Biochemical Mechanisms
The mechanism of action for this compound is hypothesized to involve:
- Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and neurodegeneration.
- Receptor Modulation : The interaction with neurotransmitter receptors can lead to altered signaling pathways that protect neuronal cells from damage.
Case Studies
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Implications
- Biological Activity : The anti-BChE activity of 5b highlights the importance of the acrylamide-chlorophenyl motif, warranting enzymatic assays for the target compound.
- Structure-Activity Relationships (SAR) : Substituting the furopyridine with indole or thiophene groups could modulate target selectivity and potency.
Q & A
Q. Table 1: Synthesis Steps and Conditions
| Step | Key Conditions | Monitoring/Purification Techniques | References |
|---|---|---|---|
| Acrylamide formation | DMF, room temperature, 12–24 hours | TLC, NMR | |
| Furopyridine cyclization | 80–100°C, acidic pH (HCl) | HPLC, MS | |
| Final purification | Gradient elution (hexane/ethyl acetate) | Column chromatography |
What characterization techniques are essential for confirming the structure and purity of the compound?
Basic Question
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Note : For isomers/byproducts, use 2D NMR (COSY, NOESY) to resolve overlapping signals .
How can researchers optimize reaction conditions to improve yield and purity?
Advanced Question
Optimization strategies:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions .
- Catalyst use : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) in heterocyclic synthesis .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide bond formation .
- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to absorb water in condensation reactions .
Q. Table 2: Optimization Case Studies
| Challenge | Solution | Yield Improvement | References |
|---|---|---|---|
| Low cyclization yield | Acidic pH (pH 3–4), 80°C | 65% → 82% | |
| Amide hydrolysis | Anhydrous DMF, inert atmosphere | Purity >98% |
How should researchers analyze conflicting spectral data (e.g., unexpected NMR peaks)?
Advanced Question
Conflicts may arise from:
- Isomeric mixtures : For example, E/Z isomerism in acrylamides. Use NOESY to distinguish spatial arrangements .
- Residual solvents : DMSO-d₆ peaks overlapping with analyte signals; confirm with deuterated solvent blanks .
- Degradation products : Monitor stability via accelerated aging studies (40°C/75% RH) and LC-MS .
Case Study : reports a 6.3:1 Z/E isomer ratio in acrylonitrile derivatives, resolved by integrating distinct vinyl proton signals in 1H NMR .
What strategies are recommended for studying the compound’s stability under varying conditions?
Advanced Question
- Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures .
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
- pH-dependent stability : Incubate in buffers (pH 1–13) and assess hydrolysis kinetics .
- Structural analogs : Compare with derivatives (e.g., 2-chlorophenyl vs. 4-fluorophenyl substituents) to identify stabilizing groups .
What challenges exist in elucidating the compound’s mechanism of action?
Advanced Question
Key hurdles include:
- Target identification : Use affinity chromatography or SPR to screen binding partners .
- Off-target effects : Profile against kinase panels or GPCR libraries .
- Metabolic pathways : Radiolabel the compound (e.g., ¹⁴C) for in vivo ADME studies .
Current Gaps : notes that similar acrylamides lack fully resolved mechanistic pathways, necessitating knock-in/out models .
How to design experiments for structure-activity relationship (SAR) studies?
Advanced Question
- Core modifications : Synthesize analogs with pyrrolo[2,3-c]pyridine vs. triazolo[4,5-d]pyrimidine cores .
- Substituent variation : Replace 2-chlorophenyl with thiophene or furan groups to assess lipophilicity .
- Bioactivity assays : Test analogs in enzyme inhibition (e.g., IC₅₀) or cell viability assays (e.g., MTT) .
Q. Table 3: SAR Design Framework
| Variable | Example Modification | Assay Type | References |
|---|---|---|---|
| Heterocyclic core | Furo[2,3-c]pyridinone → pyrimidine | Kinase inhibition | |
| Amide linker | Ethyl → propyl spacer | Solubility testing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
